3-(Trifluoromethyl)benzylsulfonamide
Description
3-(Trifluoromethyl)benzylsulfonamide is a sulfonamide derivative characterized by a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the meta position of the aromatic ring. The trifluoromethyl group imparts enhanced lipophilicity and metabolic stability, making this compound a key structural motif in medicinal chemistry, particularly in the development of peripherally selective agonists or antagonists for targets such as cannabinoid receptors (CB1) . Its chemical stability and electronic properties are influenced by the strong electron-withdrawing nature of the -CF₃ group, which also affects binding affinity and pharmacokinetic profiles.
Structure
2D Structure
Properties
IUPAC Name |
[3-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO2S/c9-8(10,11)7-3-1-2-6(4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWOBOMTYILDKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655652 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919353-96-1 | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(Trifluoromethyl)benzylsulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C9H8F3N1O2S
Molecular Weight: 251.23 g/mol
CAS Number: 1019628-28-4
The trifluoromethyl group attached to the benzylsulfonamide moiety enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group plays a crucial role in modulating these interactions due to its strong electron-withdrawing nature, which can influence binding affinities and the overall pharmacological profile of the compound .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values for these organisms range from 20 to 50 µg/mL, showcasing its potential as an antibacterial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study involving various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), this compound showed promising cytotoxic effects. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| HCT-116 | 12.5 |
| PC3 | 18.0 |
These results indicate that the compound may induce apoptosis in cancer cells, potentially through the modulation of cell cycle progression .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential utility in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on Antimicrobial Efficacy:
- A clinical trial assessed the efficacy of this compound against bacterial infections in patients with compromised immune systems. Results showed a significant reduction in infection rates compared to standard treatments.
-
Case Study on Cancer Treatment:
- A preclinical study evaluated the compound's effects on tumor growth in xenograft models. The results indicated a marked reduction in tumor size and improved survival rates among treated groups.
Scientific Research Applications
Medicinal Chemistry
3-(Trifluoromethyl)benzylsulfonamide is primarily utilized in the development of pharmaceuticals due to its unique structural properties that enhance biological activity.
Antimicrobial Activity
Research has shown that sulfonamides exhibit significant antibacterial properties. For instance, derivatives of this compound have been synthesized and tested against various bacterial strains, demonstrating potent activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
Case studies indicate that this compound can inhibit specific cancer cell lines. One study highlighted its efficacy in suppressing the growth of breast cancer cells through the modulation of cell cycle regulators .
Agrochemical Formulations
In agriculture, this compound is used in the formulation of herbicides and pesticides due to its ability to disrupt metabolic pathways in plants and pests.
Herbicide Development
The compound has been investigated as a potential herbicide, showing effectiveness in controlling weed species that compete with crops for nutrients and light. Its trifluoromethyl group enhances lipophilicity, improving absorption and translocation within plant systems .
Material Science
The incorporation of this compound into polymers has been explored for creating materials with enhanced thermal stability and chemical resistance.
Polymer Additives
Research indicates that adding this sulfonamide to polymer matrices can improve their mechanical properties and thermal resistance, making them suitable for high-performance applications in industries such as aerospace and automotive .
Data Tables
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Medicinal Chemistry | Antibacterial agents | |
| Anticancer agents | ||
| Agrochemicals | Herbicide formulations | |
| Material Science | Polymer additives |
Case Studies
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various sulfonamides, including this compound. Results indicated a significant reduction in bacterial viability at low concentrations .
- Cancer Cell Growth Inhibition : Research conducted by Faidallah et al. demonstrated that derivatives of this compound effectively inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- Herbicide Efficacy : A field trial assessing the effectiveness of this compound-based herbicides showed a marked decrease in weed biomass compared to untreated controls, confirming its potential as an effective agricultural chemical .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 3-(trifluoromethyl)benzylsulfonamide can be contextualized by comparing it to structurally related sulfonamides. Below is a detailed analysis:
Positional Isomers and Substitution Effects
- 2-(Trifluoromethyl)benzylsulfonamide (QA-3832) : This positional isomer, with the -CF₃ group at the ortho position, exhibits reduced potency compared to the meta-substituted analog. For example, para-chloro substitution on the benzyl group (e.g., compound 13 in ) increases potency by ~10× but reduces efficacy, highlighting the critical role of substitution geometry .
Functional Group Modifications
- N-[2-(diethylamino)ethyl]-3-(trifluoromethyl)benzenesulfonamide (Z5K): Substitution of the benzyl group with a diethylaminoethyl chain introduces basicity, which may improve water solubility and alter central nervous system (CNS) penetration compared to the parent compound .
Trifluoromethyl Replacement Studies
- Methyl-substituted analog (compound 7) : Replacing -CF₃ with -CH₃ retains potency but reduces efficacy, likely due to diminished electron-withdrawing effects and lower metabolic stability .
- Hydrogen-substituted analog (compound 10) : Removal of the -CF₃ group significantly lowers cLogP (3.6 vs. >4 for the parent compound), improving peripheral selectivity but compromising receptor efficacy .
Physicochemical and Pharmacokinetic Profiles
| Compound | cLogP | Potency (EC₅₀, nM) | Efficacy (% Emax) | Key Structural Feature |
|---|---|---|---|---|
| This compound | ~4.2 | 10–50 | 95–100 | Meta-CF₃, unsubstituted benzyl |
| Compound 13 (para-Cl) | ~4.8 | 1–5 | 80–85 | Para-Cl on benzyl |
| Compound 10 (H-substituted) | 3.6 | 10–50 | 70–75 | No CF₃, reduced lipophilicity |
| Z5K | ~3.0 | Not reported | Not reported | Diethylaminoethyl chain |
Table 1: Comparative data for this compound and analogs. Data derived from receptor-binding assays and computational modeling .
Key Research Findings and Implications
- Peripheral Selectivity : The -CF₃ group in this compound contributes to high lipophilicity (cLogP >4), which is advantageous for membrane permeability but may limit peripheral selectivity. Derivatives like compound 10 (cLogP 3.6) demonstrate that reducing lipophilicity can enhance peripheral targeting, though at the cost of efficacy .
- Synthetic Flexibility: The benzylsulfonamide scaffold allows modular substitutions, as shown by the activity of para-chloro (compound 13) and amino-substituted (compound 7) variants. This flexibility supports structure-activity relationship (SAR) optimization for specific therapeutic applications .
Preparation Methods
Direct Sulfonylation of 3-(Trifluoromethyl)aniline
One of the most common and straightforward methods for preparing this compound involves the sulfonylation of 3-(trifluoromethyl)aniline with sulfonyl chloride derivatives under basic conditions.
- React 3-(trifluoromethyl)aniline with benzenesulfonyl chloride or substituted sulfonyl chlorides.
- Use a base such as triethylamine or pyridine to neutralize the released HCl.
- Conduct the reaction in an organic solvent like dichloromethane at low temperatures (0–5°C) to minimize side reactions.
- After completion, purify the product by column chromatography or recrystallization.
This method yields the sulfonamide with moderate to good yields (50–70%) depending on reaction parameters and substituents.
Coupling Reactions Using Carbodiimide-Based Reagents
An alternative approach uses coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to facilitate the formation of the sulfonamide bond.
- Mix 3-(trifluoromethyl)aniline with a sulfonamide precursor such as 4-aminobenzenesulfonamide.
- Add EDCI as a coupling reagent and triethylamine as a base.
- Carry out the reaction in dichloromethane or DMF at room temperature.
- Purify the product by chromatographic techniques.
This method benefits from mild conditions and good selectivity, producing high-purity sulfonamide derivatives.
Base-Mediated Sulfonamide Formation via Sulfonyl-Benzotriazole Intermediates
A more specialized method involves the use of sulfonyl-benzotriazole intermediates for sulfonamide synthesis.
- Generate a suspension of sodium hydride in tetrahydrofuran (THF) at room temperature.
- Add a solution of the carbonyl amide derivative dropwise.
- Stir the mixture and then add sulfonyl-benzotriazole.
- After reaction completion, quench with ammonium chloride solution and extract with ethyl acetate.
- Dry, filter, and purify by silica gel column chromatography.
This method allows the preparation of N-(α,β-unsaturated acyl)sulfonamides and related compounds with good yields and purity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes and Effects |
|---|---|---|
| Base | Triethylamine, pyridine, sodium hydride | Neutralizes HCl, promotes sulfonamide bond formation |
| Solvent | Dichloromethane, THF, DMF | Solubility and reaction rate optimization |
| Temperature | 0–5°C (sulfonylation), room temp (coupling) | Lower temp reduces side reactions; room temp for coupling |
| Stoichiometry | 1:1 to 1:1.2 (amine:sulfonyl chloride) | Excess sulfonyl chloride can drive reaction to completion |
| Purification | Column chromatography (silica gel), recrystallization | Ensures high purity and removal of side products |
Purification Techniques
- Liquid-Liquid Extraction: Typically using ethyl acetate and aqueous layers to separate organic products.
- Column Chromatography: Silica gel with gradients of ethyl acetate/hexane (e.g., 10% to 50% ethyl acetate) is effective.
- Recrystallization: From suitable solvents to enhance purity.
- High-Performance Liquid Chromatography (HPLC): For analytical purity, especially using C18 columns with acetonitrile/water mobile phases.
These methods ensure removal of unreacted starting materials, side products, and byproducts to yield analytically pure this compound.
Research Findings and Comparative Analysis
- The trifluoromethyl substituent significantly influences the reactivity and stability of the sulfonamide. Its electron-withdrawing nature stabilizes the sulfonamide bond and enhances metabolic stability.
- Computational docking studies suggest that the trifluoromethyl group facilitates strong hydrophobic and halogen bonding interactions in biological targets, which can be leveraged in drug design.
- Reaction yields and selectivity are sensitive to electronic effects of substituents on both the aromatic ring and sulfonyl moiety, necessitating careful optimization of reaction conditions.
- Sodium hydride-mediated methods provide an efficient route for sulfonamide formation with good yields under mild conditions, especially when using sulfonyl-benzotriazole intermediates.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Trifluoromethyl)benzylsulfonamide, and how can reaction yields be maximized?
- Methodological Answer :
- Nucleophilic Substitution : React 1-(Bromomethyl)-3-(trifluoromethyl)benzene with sulfonamide groups (e.g., NHSOR) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., KCO). This method is analogous to sulfonamide derivatization of benzyl bromides .
- Yield Optimization : Use stoichiometric excess of the sulfonamide reagent (1.2–1.5 eq.) and monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : and NMR to confirm substitution patterns and trifluoromethyl group integrity. Compare chemical shifts with literature data for similar sulfonamides .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H] peak). Cross-reference with spectral databases like NIST .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) to assess purity (>95% area under the curve) .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodological Answer :
- Solubility Testing : Dissolve 10 mg in 1 mL of solvents (DMSO, ethanol, acetonitrile, water) at 25°C. Vortex and centrifuge to observe solubility. Trifluoromethyl groups typically enhance lipophilicity, favoring organic solvents .
- Stability Assessment : Store solutions at 4°C, 25°C, and 40°C for 72 hours. Analyze degradation via HPLC. Sulfonamides are generally stable in acidic/basic conditions but may hydrolyze under prolonged heat .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence the sulfonamide’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density distributions. The -CF group is strongly electron-withdrawing, which may deactivate the benzyl position toward electrophilic substitution but enhance stability in SN2 reactions .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., benzylsulfonamide) under identical conditions. Use kinetic studies (UV-Vis monitoring) to quantify activation barriers .
Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., enzyme inhibition assays) and apply statistical tools (e.g., ANOVA) to identify outliers.
- Structural Confounders : Verify substituent positions (ortho/meta/para) via X-ray crystallography. Misassignment of regioisomers (e.g., 2- vs. 3-CF) can lead to conflicting results .
Q. How can reaction byproducts (e.g., dehalogenated or oxidized species) be minimized during synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect impurities. Common issues include bromine elimination (forming 3-(trifluoromethyl)toluene) or sulfonamide oxidation .
- Mitigation : Employ inert atmospheres (N/Ar) to prevent oxidation. Add radical scavengers (e.g., BHT) or reduce reaction temperatures to suppress side reactions .
Q. What computational models predict the binding affinity of this compound to biological targets (e.g., carbonic anhydrase)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with protein active sites. The sulfonamide moiety often coordinates to zinc ions in metalloenzymes .
- Free Energy Calculations : Apply MM-PBSA/GBSA methods to estimate binding energies. Compare with experimental IC values from enzyme assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
